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Introduction: Lepidiline C is an imidazole alkaloid identified from the roots of Lepidium meyenii

(Maca), a plant native to the Peruvian Andes renowned for its traditional medicinal uses.[1]

Along with its structural analogs, Lepidilines A, B, and D, Lepidiline C belongs to a unique

class of putatively histidine-derived secondary metabolites.[2] While Lepidilines A and B were

first isolated in 2003, the nonsymmetric imidazolium salt Lepidiline C was discovered more

recently, with its structure being elucidated through spectroscopic analysis.[1][3] This document

provides a comprehensive technical overview of the discovery, isolation, structural

characterization, and synthesis of Lepidiline C, tailored for professionals in chemical and

pharmaceutical research.

Discovery and Structural Elucidation
Lepidiline C, 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride, was isolated

from Maca extracts following the initial discovery of Lepidilines A and B.[1] The structural

determination of this nonsymmetric imidazolium alkaloid was accomplished through extensive

spectroscopic analysis.[3] The definitive structure was later confirmed through total synthesis

and X-ray crystallography of its hexafluorophosphate salt derivative.[1][3]
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The structural identity of Lepidiline C is defined by its characteristic signals in Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data for Lepidiline C in CDCl₃[1][3]

Nucleus Chemical Shift (δ, ppm) Description

¹H NMR 10.80 (s, 1H), Imidazolium proton

7.31–7.24 (m, 5H), Benzyl ring protons

7.22–7.19
(m, 1H), Methoxybenzyl ring

proton

6.85–6.83
(m, 1H), Methoxybenzyl ring

proton

6.81–6.78
(m, 2H), Methoxybenzyl ring

protons

5.48 (s, 2H), Benzyl CH₂

5.44 (s, 2H), Methoxybenzyl CH₂

3.74 (s, 3H), Methoxy OCH₃

2.03 (s, 3H), Methyl C4/C5

2.02 (s, 3H), Methyl C4/C5

¹³C NMR

160.2, 137.2, 134.8, 133.3,

130.3, 129.3 (2C), 128.8,

127.8 (2C), 127.2, 127.1,

119.8, 114.5, 113.2, 55.6,

51.0, 50.9, 8.8 (2C)

Various carbon signals of the

structure

Table 2: Physicochemical and Mass Spectrometry Data for Lepidiline C
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Property Value Reference

Molecular Formula C₂₀H₂₃ClN₂O [4][5]

Molecular Weight 342.86 g/mol [4][5]

CAS Number 2750933-59-4 [4][5]

Melting Point (Natural) 225–228 °C [1][3]

Melting Point (Synthetic) 94–96 °C [1][3]

MS Precursor Ion [M-Cl]⁺ m/z 307.1805 [6]

MS/MS Fragment Ions

m/z 185.1062 (loss of

methoxybenzyl), m/z 121.0645

(methoxybenzyl ion)

[6]

Isolation from Lepidium meyenii
The isolation of Lepidiline C from its natural source is a multi-step process involving extraction

followed by advanced chromatographic purification. A successful methodology employs

Centrifugal Partition Chromatography (CPC) for initial fractionation, followed by semi-

preparative High-Performance Liquid Chromatography (HPLC) for final purification.[7]

Experimental Protocol: Isolation
Extraction: Dried and powdered Maca roots are subjected to extraction using an appropriate

solvent system. Techniques such as Soxhlet or Accelerated Solvent Extraction (ASE) can be

employed for efficient recovery of lepidilines.[7]

CPC Fractionation: The crude extract is dissolved in a biphasic solvent system and

subjected to CPC. The fractions are collected and monitored by a suitable analytical

technique like HPLC-UV.

Semi-Preparative HPLC Purification: Fractions enriched with Lepidiline C from the CPC

step are pooled, concentrated, and purified using a semi-preparative HPLC system.[7] A

typical method utilizes a C18 column with a gradient elution of acetonitrile and water

containing 0.1% formic acid.[7] The eluent is monitored by a PDA detector, and the peak

corresponding to Lepidiline C is collected.
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Compound Verification: The purity and identity of the isolated compound are confirmed using

HPLC-MS and NMR spectroscopy by comparing the data with established literature values.

[7]

Isolation and Purification Workflow for Lepidiline C
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Figure 1: Isolation and Purification Workflow for Lepidiline C.

Chemical Synthesis
A convenient synthetic route to Lepidiline C has been developed, providing an alternative to

extraction from natural sources and confirming its structure.[1][3] The synthesis involves the N-

benzylation of a deoxygenated imidazole precursor.

Experimental Protocol: Synthesis
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Precursor Synthesis: The synthesis begins with the preparation of a 2-unsubstituted

imidazole N-oxide.[1][3]

Deoxygenation: The N-oxide is deoxygenated using a reducing agent like Raney-nickel to

yield the corresponding imidazole.[1][3]

N-benzylation: The resulting 1-(benzyl)-4,5-dimethylimidazole (or its 1-(3-methoxybenzyl)

isomer) is then alkylated with m-methoxybenzyl chloride (or benzyl chloride, respectively)

under microwave conditions to afford Lepidiline C.[1][3] The reaction yields are reported to

be in the range of 84-86%.[1][3]

Purification: The final product is purified by recrystallization from a solvent mixture such as i-

Pr₂O/CH₂Cl₂.[1][3]
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Figure 2: General Synthetic Pathway to Lepidiline C.

Biological Activity
Lepidiline C has been evaluated for its cytotoxic effects against various human cancer cell

lines. This data is crucial for assessing its potential in drug development.

Table 3: In Vitro Cytotoxicity of Lepidiline C

Cell Line Cancer Type IC₅₀ Value Reference

HL-60
Promyelocytic

Leukemia
27.7 µM [4]

MCF-7
Breast

Adenocarcinoma
~75 µM [2]

SK-N-SH Neuroblastoma 52.07 µg/mL [7]

SK-N-AS Neuroblastoma 44.95 µg/mL [7]

Notably, Lepidiline C demonstrated weaker activity against neuroblastoma cell lines compared

to Lepidiline B, but was the only one of the four main lepidilines active against the MCF-7

breast cancer line in one study.[2][7]

Relationships and Future Directions
Lepidiline C is part of a family of related imidazole alkaloids found in Maca, with recent studies

identifying even more analogues like Lepidilines E, F, and G.[7][8] The core imidazolium

structure of lepidilines makes them precursors to N-heterocyclic carbenes (NHCs), which are

versatile ligands for creating organometallic complexes with potential therapeutic applications,

for instance, with gold(I), silver(I), and copper(I).[2]
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Structural Relationship of Lepidilines A-D
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Figure 3: Structural Relationships of Lepidiline Alkaloids.

The continued investigation into the isolation, synthesis, and biological activity of Lepidiline C
and its derivatives is a promising area of natural product chemistry. The development of more

efficient isolation techniques and the exploration of its potential as an NHC ligand for metal-

based drug development are key areas for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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